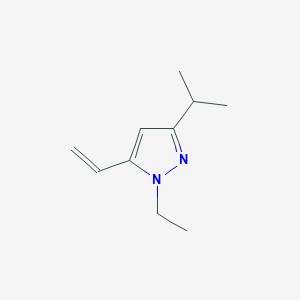

1-Ethyl-3-isopropyl-5-vinyl-1H-pyrazole

Descripción

Structure

2D Structure

Propiedades

Fórmula molecular |

C10H16N2 |

|---|---|

Peso molecular |

164.25 g/mol |

Nombre IUPAC |

5-ethenyl-1-ethyl-3-propan-2-ylpyrazole |

InChI |

InChI=1S/C10H16N2/c1-5-9-7-10(8(3)4)11-12(9)6-2/h5,7-8H,1,6H2,2-4H3 |

Clave InChI |

ZJQZWAFJTJCWLI-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=CC(=N1)C(C)C)C=C |

Origen del producto |

United States |

Synthetic Methodologies for 1 Ethyl 3 Isopropyl 5 Vinyl 1h Pyrazole and Its Structural Analogues

Strategies for Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is the cornerstone of synthesizing substituted derivatives. Several robust strategies have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and control over substitution patterns.

Cyclocondensation Reactions Utilizing Hydrazine Derivatives and 1,3-Dicarbonyl Compounds

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.govmdpi.com For a target like 1-Ethyl-3-isopropyl-5-vinyl-1H-pyrazole, this would involve the reaction of ethylhydrazine with a 1,3-dicarbonyl precursor bearing isopropyl and vinyl (or a vinyl precursor) groups.

The general mechanism involves the reaction between a bidentate nucleophile (hydrazine) and a 1,3-dielectrophilic carbon unit. mdpi.comnih.gov The reaction can proceed through different intermediates, and the regiochemical outcome is a significant consideration when using unsymmetrical dicarbonyls and substituted hydrazines. nih.gov For instance, the reaction of an unsymmetrical β-diketone with ethylhydrazine can potentially yield two regioisomers. The selectivity is often governed by the steric and electronic properties of the substituents on the dicarbonyl compound. nih.gov

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Acid or Base Catalysis | Substituted Pyrazole | beilstein-journals.orgjetir.org |

| α,β-Unsaturated Ketone | Hydrazine Derivative | Oxidation of intermediate pyrazoline | Substituted Pyrazole | mdpi.comnih.gov |

| β-Enamino Diketone | Arylhydrazine | Lewis Acid (BF3) | Regioselective N-Arylpyrazoles | organic-chemistry.org |

Tandem Cross-Coupling and Electrocyclization Approaches in Poly-Substituted Pyrazole Synthesis

Modern synthetic methods provide powerful alternatives to classical condensation reactions, offering excellent regiocontrol. One such advanced strategy is the tandem catalytic cross-coupling and electrocyclization of enol triflates and diazoacetates. organic-chemistry.orgnih.gov This methodology allows for the synthesis of 3,4,5-trisubstituted pyrazoles with a high degree of structural complexity and absolute regiocontrol. organic-chemistry.org

The process begins with a palladium-catalyzed cross-coupling of an enol triflate with a diazoacetate to form a vinyl diazoacetate intermediate. Subsequent thermal electrocyclization of this intermediate furnishes the pyrazole ring. nih.gov Optimization studies have identified Pd(PPh₃)₄ as an effective catalyst, with N-methylmorpholine (NMM) as the base and DMF as the solvent. nih.gov Heating the reaction to 60°C facilitates the final electrocyclization step, leading to the pyrazole as the sole product in high yield. nih.gov This approach is highly versatile, accommodating a wide range of substituted acyclic and cyclic enol triflates. nih.gov

[3+2] Cycloaddition Reactions for Diverse Pyrazole Architectures

[3+2] Cycloaddition reactions represent another versatile and highly regioselective pathway to the pyrazole core. researchgate.net These reactions involve the combination of a three-atom dipole with a two-atom dipolarophile. A common variant is the reaction of nitrile imines, often generated in situ from hydrazonoyl halides, with alkynes or alkenes. organic-chemistry.org This method provides pyrazole derivatives under mild conditions with broad substrate scope and high regioselectivity. organic-chemistry.org

Another powerful [3+2] cycloaddition approach involves the reaction of sydnones with alkynes. acs.org While early examples of sydnone-alkyne cycloadditions required harsh conditions and often resulted in poor regioselectivity, recent advancements have overcome these limitations. acs.org For example, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) allow for the regioselective synthesis of 1,4-disubstituted pyrazoles. acs.org A novel base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones has also been developed, affording 1,3,4-trisubstituted pyrazoles with high regioselectivity under mild conditions. acs.org

| Dipole Source | Dipolarophile | Conditions | Product | Reference |

| Hydrazonoyl Halides (forms Nitrile Imine) | Vinylsulfonium Salts | Mild, Base-mediated | Highly substituted pyrazoles | organic-chemistry.org |

| Sydnones | Alkynes | Base-mediated or Copper-catalyzed | 1,3,4- or 1,4-substituted pyrazoles | acs.org |

| Diazo Compounds | Enones | Base (TMEDA), Heat | Polysubstituted pyrazoles | bohrium.com |

Catalytic Protocols in Pyrazole Formation (e.g., Transition-Metal Catalysis)

Transition-metal catalysis has become indispensable in modern pyrazole synthesis, enabling reactions that are otherwise difficult or inefficient. Various metals, including palladium, copper, ruthenium, and iron, have been employed to facilitate pyrazole formation with high efficiency and selectivity.

Copper Catalysis: Copper catalysts are widely used in pyrazole synthesis. They can promote domino C-N coupling/hydroamination reactions and are effective in aerobic oxidative [3+2] cycloadditions of hydrazines with alkynoates, using air as a green oxidant. nih.govorganic-chemistry.org

Ruthenium Catalysis: Ruthenium complexes, such as Ru₃(CO)₁₂, can catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to yield pyrazoles. organic-chemistry.org An unprecedented ruthenium(II)-catalyzed oxidative C-N coupling has also been used for the intramolecular synthesis of tri- and tetrasubstituted pyrazoles. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are crucial for cross-coupling reactions that build complexity around the pyrazole core, such as in the tandem cross-coupling/electrocyclization methodology. organic-chemistry.orgacs.org They are also used for coupling aryl triflates with pyrazole derivatives to form N-arylpyrazoles. organic-chemistry.org

Iron Catalysis: Iron-catalyzed routes have been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org

Regiocontrol and Stereoselectivity in the Synthesis of Substituted Pyrazoles

Achieving the desired substitution pattern on the pyrazole ring is a critical challenge, particularly with unsymmetrical precursors. Regiocontrol determines the final placement of substituents, which in turn dictates the molecule's properties.

Influence of Ethyl, Isopropyl, and Vinyl Substituents on Regiochemical Outcomes

In the synthesis of this compound via the classical cyclocondensation route, the regiochemical outcome is determined by the reaction between ethylhydrazine and a hypothetical diketone precursor like 6-methyl-1-hepten-3,5-dione. The two nitrogen atoms of ethylhydrazine are non-equivalent, as are the two carbonyl carbons of the diketone.

The reaction is influenced by both steric and electronic factors. nih.govbeilstein-journals.org

Steric Effects: The bulkier substituent on the diketone (the isopropyl group) can sterically hinder the approach of the substituted nitrogen of ethylhydrazine. Consequently, the N-ethyl group is often directed to the nitrogen adjacent to the less sterically demanding carbonyl group. In a typical reaction between an aryl-alkyl 1,3-diketone and a substituted hydrazine, the major product regioisomer results from the substituted nitrogen binding to the carbon of the less hindered alkyl carbonyl group. nih.gov

Electronic Effects: The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl carbon, influencing the site of initial nucleophilic attack by the hydrazine.

Reaction Conditions: Regiocontrol can be manipulated by altering reaction conditions. For example, a regiocontrolled protocol for preparing 1,3- and 1,5-regioisomers has been developed where the choice between using an arylhydrazine hydrochloride or its corresponding free base dictates the final product. nih.govacs.org The use of arylhydrazine hydrochlorides in methanol favors the formation of the 1,3-regioisomer, while the free hydrazine leads exclusively to the 1,5-regioisomer. acs.orgresearchgate.net

For the vinyl group, it can either be present on the starting dicarbonyl precursor or installed on the pre-formed pyrazole ring. Methods for the synthesis of 1-vinylpyrazoles include the dehydration of 1-(β-hydroxyethyl)pyrazoles or the dehydrochlorination of 1-(2-chloroethyl)pyrazoles, offering a post-cyclization route to the target vinyl substituent. nih.govresearchgate.net

Mechanistic Insights into Regioselective Pathways

The regioselective synthesis of 1,3,5-trisubstituted pyrazoles is paramount in ensuring the desired isomer is obtained. Several synthetic strategies offer control over the placement of substituents on the pyrazole core.

One of the most effective methods for achieving regioselectivity is the reaction of α,β-acetylenic ketones with substituted hydrazines. The reaction proceeds via a Michael addition of the hydrazine to the acetylenic ketone, followed by cyclization and dehydration to form the pyrazole ring. The regioselectivity is dictated by the initial nucleophilic attack of the hydrazine on the β-carbon of the triple bond. For a monosubstituted hydrazine, such as ethylhydrazine, the more nucleophilic nitrogen atom preferentially attacks the β-carbon, leading to a specific orientation of the substituents on the final pyrazole product. The reaction is often highly regioselective, providing a predictable route to 1,3,5-trisubstituted pyrazoles.

Another powerful regioselective method involves the [3+2] cycloaddition of nitrile imines with alkynes. Nitrile imines, generated in situ from hydrazonoyl halides, react with terminal alkynes to yield 1,3,5-trisubstituted pyrazoles. The regioselectivity of this cycloaddition is governed by the electronic and steric properties of both the nitrile imine and the alkyne. This method offers a high degree of control over the final substitution pattern of the pyrazole.

Furthermore, the use of N-alkylated tosylhydrazones in reaction with terminal alkynes provides an efficient and completely regioselective synthesis of 1,3,5-trisubstituted pyrazoles. organic-chemistry.org This approach avoids the formation of isomeric mixtures often encountered in classical pyrazole syntheses, such as the Knorr synthesis. organic-chemistry.org The proposed mechanism involves the in situ formation of a diazo-like intermediate from the tosylhydrazone, which then undergoes a [3+2] cycloaddition with the alkyne.

The following table summarizes key regioselective pathways to substituted pyrazoles:

| Reaction Type | Reactants | Key Mechanistic Feature | Regioselectivity Control |

| Michael Addition-Cyclization | α,β-Acetylenic ketones + Substituted hydrazines | Initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazine on the β-carbon of the alkyne. | High and predictable. |

| [3+2] Cycloaddition | Nitrile imines (from hydrazonoyl halides) + Alkynes | Concerted or stepwise cycloaddition with defined orientation of dipole and dipolarophile. | Governed by electronic and steric factors of reactants. |

| From Tosylhydrazones | N-Alkylated tosylhydrazones + Terminal alkynes | In situ generation of a diazo-like species followed by cycloaddition. | Complete regioselectivity. organic-chemistry.org |

Specific Synthetic Pathways to this compound: Challenges and Innovations

Proposed Synthetic Pathway:

A potential synthetic route to this compound could commence with the synthesis of a pyrazole core bearing a precursor to the vinyl group at the 5-position. A commercially available starting material, 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid, presents an attractive option.

Step 1: Synthesis of the Pyrazole Core

The synthesis of 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid can be envisioned through the reaction of a β-diketone precursor with ethylhydrazine. The appropriate β-diketone would be 1-isopropyl-1,3,5-pentanetrione. The reaction with ethylhydrazine would lead to the formation of the pyrazole ring with the desired substitution pattern.

Step 2: Conversion of the Carboxylic Acid to a Vinyl Group

The carboxylic acid group at the 5-position of the pyrazole can be converted to a vinyl group through a two-step process: reduction to the corresponding alcohol, followed by dehydration.

Alternatively, a more direct approach would be the conversion of the carboxylic acid to the corresponding pyrazole-5-carbaldehyde. This aldehyde can then be subjected to a Wittig reaction to install the vinyl group. masterorganicchemistry.comorganic-chemistry.org The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. masterorganicchemistry.com

Challenges:

Regioselectivity: In the initial pyrazole synthesis, ensuring the correct placement of the ethyl and isopropyl groups is crucial. The reaction of the β-diketone with ethylhydrazine could potentially lead to two regioisomers. However, by carefully controlling the reaction conditions, the desired 1-ethyl-3-isopropyl isomer can be favored.

Functional Group Transformation: The conversion of the carboxylic acid to the vinyl group requires careful selection of reagents to avoid side reactions with the pyrazole ring, which can be sensitive to certain reaction conditions.

Innovations:

The innovative aspect of this proposed synthesis lies in the strategic use of a commercially available, pre-functionalized pyrazole as a starting material. This approach simplifies the synthesis by avoiding the need to construct the pyrazole ring from scratch with all three substituents in place. Furthermore, the application of the Wittig reaction for the introduction of the vinyl group onto a pre-formed pyrazole-5-carbaldehyde offers a reliable and versatile method for the final step of the synthesis.

The following table outlines the proposed synthetic steps and the key transformations involved:

| Step | Starting Material | Key Reagents | Intermediate/Product | Key Transformation |

| 1 | 1-Isopropyl-1,3,5-pentanetrione | Ethylhydrazine | 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid | Pyrazole ring formation |

| 2a | 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid | SOCl₂, then NaBH₄ | (1-Ethyl-3-isopropyl-1H-pyrazol-5-yl)methanol | Reduction of carboxylic acid |

| 2b | (1-Ethyl-3-isopropyl-1H-pyrazol-5-yl)methanol | Acid catalyst (e.g., H₂SO₄) | This compound | Dehydration |

| Alternative 2a | 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid | DIBAL-H | 1-Ethyl-3-isopropyl-1H-pyrazole-5-carbaldehyde | Reduction of carboxylic acid to aldehyde |

| Alternative 2b | 1-Ethyl-3-isopropyl-1H-pyrazole-5-carbaldehyde | Methyltriphenylphosphonium bromide, n-BuLi | This compound | Wittig olefination |

Sustainable and Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. nih.gov These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Green Solvents:

Traditional pyrazole syntheses often employ volatile organic solvents. A greener alternative is the use of water as a reaction medium. thieme-connect.comthieme-connect.com Water is non-toxic, non-flammable, and readily available. Several pyrazole syntheses have been successfully carried out in aqueous media, often with the aid of surfactants or phase-transfer catalysts to overcome solubility issues.

Catalysis:

The use of heterogeneous catalysts, which can be easily recovered and reused, is a cornerstone of green chemistry. For pyrazole synthesis, solid acid catalysts, such as zeolites and clays, can replace traditional homogeneous acid catalysts like sulfuric acid, reducing waste and simplifying product purification.

Energy Efficiency:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.com Microwave heating can significantly reduce reaction times and improve yields in pyrazole synthesis compared to conventional heating methods. mdpi.com This increased efficiency translates to lower energy consumption.

Atom Economy:

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the final product, are highly atom-economical. Several MCRs for the synthesis of polysubstituted pyrazoles have been developed, offering a more sustainable alternative to traditional multi-step syntheses.

The following table summarizes green chemistry approaches applicable to pyrazole synthesis:

| Green Chemistry Principle | Application in Pyrazole Synthesis | Benefits |

| Use of Green Solvents | Water, ionic liquids, or solvent-free conditions. thieme-connect.comthieme-connect.com | Reduced use of volatile organic compounds, lower toxicity. |

| Catalysis | Heterogeneous catalysts (e.g., zeolites, clays), biocatalysts. | Catalyst recyclability, reduced waste, milder reaction conditions. |

| Energy Efficiency | Microwave irradiation, ultrasound. mdpi.com | Shorter reaction times, lower energy consumption, improved yields. |

| Atom Economy | Multicomponent reactions. | Fewer synthetic steps, reduced waste, increased efficiency. |

By incorporating these green chemistry principles into the synthesis of this compound, the environmental footprint of its production can be significantly reduced.

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 3 Isopropyl 5 Vinyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 1-Ethyl-3-isopropyl-5-vinyl-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR experiments facilitates an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals, each corresponding to a unique proton environment within the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the pyrazole (B372694) ring and the neighboring substituents.

The ethyl group attached to the N1 position would present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are expected to resonate downfield due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring. The terminal methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons.

The isopropyl group at the C3 position will give rise to a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The methine proton's signal is shifted downfield due to its proximity to the pyrazole ring.

The vinyl group at the C5 position produces a characteristic set of signals corresponding to an AMX spin system. The proton on the carbon attached to the pyrazole ring (Hα) will appear as a doublet of doublets, coupled to the two terminal vinyl protons (Hβ, cis and trans). These terminal protons will also appear as doublets of doublets, with distinct coupling constants for geminal, cis, and trans relationships.

The lone proton on the pyrazole ring (H4) is anticipated to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electronic nature of the surrounding substituents.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 (pyrazole ring) | 6.0 - 6.2 | s | - |

| Hα (vinyl) | 6.5 - 6.7 | dd | Jαβ(trans) ≈ 17, Jαβ(cis) ≈ 11 |

| Hβ (vinyl, trans) | 5.5 - 5.7 | dd | Jαβ(trans) ≈ 17, Jββ(gem) ≈ 1.5 |

| Hβ (vinyl, cis) | 5.1 - 5.3 | dd | Jαβ(cis) ≈ 11, Jββ(gem) ≈ 1.5 |

| CH (isopropyl) | 3.0 - 3.2 | sept | J ≈ 7.0 |

| CH₂ (ethyl) | 4.1 - 4.3 | q | J ≈ 7.3 |

| CH₃ (isopropyl) | 1.2 - 1.4 | d | J ≈ 7.0 |

| CH₃ (ethyl) | 1.4 - 1.6 | t | J ≈ 7.3 |

Note: Predicted values are based on data from analogous substituted pyrazoles and may vary from experimental values.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The chemical shifts are indicative of the hybridization and electronic density around the carbon nuclei.

The three carbon atoms of the pyrazole ring (C3, C4, and C5) are expected to resonate in the aromatic region, with their specific shifts influenced by the attached substituents. The C3 and C5 carbons, being attached to the isopropyl and vinyl groups respectively, will appear further downfield compared to the C4 carbon.

The carbons of the ethyl group will show two distinct signals. The methylene carbon (-CH₂-) will be more deshielded than the methyl carbon (-CH₃) due to its direct attachment to the nitrogen atom.

Similarly, the isopropyl group will exhibit signals for the methine carbon (-CH) and the two equivalent methyl carbons (-CH₃). The carbons of the vinyl group will appear in the olefinic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 (pyrazole) | 150 - 155 |

| C4 (pyrazole) | 105 - 110 |

| C5 (pyrazole) | 140 - 145 |

| Cα (vinyl) | 128 - 132 |

| Cβ (vinyl) | 115 - 120 |

| CH (isopropyl) | 26 - 30 |

| CH₂ (ethyl) | 45 - 50 |

| CH₃ (isopropyl) | 22 - 25 |

| CH₃ (ethyl) | 14 - 17 |

Note: Predicted values are based on data from analogous substituted pyrazoles and may vary from experimental values.

To unequivocally confirm the structural assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, the methine and methyl protons of the isopropyl group, and among the three protons of the vinyl group. This confirms the connectivity within each substituent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded protons and carbons. rsc.org This allows for the direct assignment of each carbon signal based on the known proton assignments. For instance, the signal for the pyrazole H4 proton would correlate with the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. rsc.org HMBC is crucial for establishing the connectivity between the substituents and the pyrazole ring. Key expected correlations would include:

The ethyl methylene protons to C5 of the pyrazole ring.

The isopropyl methine proton to C3 and C4 of the pyrazole ring.

The vinyl Hα proton to C4 and C5 of the pyrazole ring.

The pyrazole H4 proton to C3, C5, and the carbons of the isopropyl and vinyl groups.

Together, these 2D NMR experiments provide a robust and detailed map of the molecular structure, confirming the constitution of this compound.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

C-H Stretching: Vibrations for the sp³ hybridized C-H bonds of the ethyl and isopropyl groups are expected in the 2850-3000 cm⁻¹ region. The sp² C-H stretching of the vinyl group and the pyrazole ring will likely appear at slightly higher wavenumbers, in the 3000-3100 cm⁻¹ range. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the C=C bond in the vinyl group and the C=C and C=N bonds within the pyrazole ring are anticipated to produce absorptions in the 1400-1650 cm⁻¹ region. pressbooks.pub

C-H Bending: The in-plane and out-of-plane bending vibrations of the C-H bonds will give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule. vscht.cz Specifically, characteristic out-of-plane bends for the vinyl group are expected around 910 and 990 cm⁻¹.

Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H Stretch | Vinyl, Pyrazole C-H |

| 2850 - 3000 | C-H Stretch | Ethyl, Isopropyl C-H |

| 1620 - 1650 | C=C Stretch | Vinyl |

| 1400 - 1600 | C=C, C=N Stretch | Pyrazole ring |

| 1370 - 1390 | C-H Bend | Isopropyl (doublet) |

| ~990 | =C-H Bend (out-of-plane) | Vinyl |

| ~910 | =CH₂ Bend (out-of-plane) | Vinyl |

Note: Predicted values are based on general group frequencies and may vary from experimental values.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary vibrational information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule.

C=C Stretching: The C=C stretching vibration of the vinyl group is expected to produce a strong and sharp band in the Raman spectrum, typically around 1630-1650 cm⁻¹.

Pyrazole Ring Vibrations: The symmetric breathing vibrations of the pyrazole ring are also expected to be prominent in the Raman spectrum.

C-H Stretching: Similar to the IR spectrum, C-H stretching vibrations will be observed, but with different relative intensities.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in the confirmation of its structure and the identification of its functional groups.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous identification of a compound by providing its exact mass and elemental composition. For this compound, with a molecular formula of C₁₀H₁₆N₂, the theoretical monoisotopic mass can be calculated with high precision.

Table 1: Theoretical Mass and Isotopic Distribution for C₁₀H₁₆N₂

| Isotopologue | Formula | Theoretical m/z | Relative Abundance (%) |

|---|---|---|---|

| M | C₁₀H₁₆N₂ | 164.13135 | 100.00 |

| M+1 | ¹³CC₉H₁₆N₂ | 165.13470 | 11.18 |

| M+1 | C₁₀H₁₅²HN₂ | 165.13760 | 0.26 |

| M+1 | C₁₀H₁₆N¹⁵N | 165.12840 | 0.74 |

| M+2 | ¹³C₂C₈H₁₆N₂ | 166.13805 | 0.58 |

The fragmentation of pyrazole derivatives upon electron impact ionization typically involves cleavage of the N-N bond and fragmentation of the substituent groups. rsc.org For this compound, the molecular ion ([M]⁺˙) would be observed at m/z 164. A plausible fragmentation pathway would involve the following key steps:

Loss of a methyl group: A common fragmentation for isopropyl-substituted compounds is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation, which would result in a fragment ion at m/z 149.

Loss of an ethyl group: Cleavage of the N-ethyl bond could lead to the loss of an ethyl radical (•C₂H₅), generating a fragment at m/z 135.

Loss of a vinyl group: The vinyl substituent could be lost as a neutral acetylene (B1199291) molecule (C₂H₂) via a rearrangement, or as a vinyl radical (•C₂H₃), leading to fragments at m/z 138 or m/z 137, respectively.

Ring cleavage: Scission of the pyrazole ring itself can occur, although this is often suppressed in N-substituted pyrazoles. rsc.org

A detailed analysis of the fragmentation pattern would allow for the confirmation of the substitution pattern on the pyrazole ring.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| m/z | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 164 | [C₁₀H₁₆N₂]⁺˙ | Molecular Ion |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| 135 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the N1-position |

| 137 | [M - C₂H₃]⁺ | Loss of a vinyl radical from the C5-position |

| 121 | [M - C₃H₇]⁺ | Loss of an isopropyl radical from the C3-position |

Single-Crystal X-ray Diffraction Analysis for Precise Solid-State Molecular Geometry (if applicable)

As of the latest literature search, a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, this section provides a prospective analysis based on the known crystal structures of similarly substituted pyrazole derivatives. nih.govresearchgate.net

Expected Molecular Geometry:

Pyrazole Ring: The central pyrazole ring is expected to be planar, a characteristic feature of this aromatic heterocyclic system. researchgate.net

Substituent Orientation: The ethyl, isopropyl, and vinyl substituents will adopt specific orientations relative to the pyrazole ring to minimize steric hindrance. The planarity of the vinyl group with respect to the pyrazole ring will be of particular interest, as it can influence electronic properties. mdpi.com Studies on other vinylpyrazoles have shown that the conformation of the vinyl group is affected by substituents on the pyrazole ring. mdpi.comresearchgate.net

Intermolecular Interactions: In the solid state, the packing of the molecules would likely be governed by weak intermolecular forces such as van der Waals interactions and potentially C-H···π interactions involving the pyrazole ring. nih.gov

Table 3: Predicted Crystallographic Parameters and Molecular Geometry (Based on Analogy)

| Parameter | Expected Value/Range | Reference/Comment |

|---|---|---|

| Crystal System | Likely monoclinic or orthorhombic | Common for small organic molecules |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral molecules |

| N1-N2 Bond Length | ~1.35 Å | Typical for pyrazole rings |

| C3-N2 Bond Length | ~1.33 Å | Typical for pyrazole rings |

| C4-C5 Bond Length | ~1.38 Å | Typical for pyrazole rings |

| N1-C5 Bond Length | ~1.37 Å | Typical for pyrazole rings |

| C3-C(isopropyl) Bond Length | ~1.51 Å | Standard C(sp²)-C(sp³) single bond |

| N1-C(ethyl) Bond Length | ~1.47 Å | Standard N(sp²)-C(sp³) single bond |

| C5-C(vinyl) Bond Length | ~1.46 Å | Standard C(sp²)-C(sp²) single bond |

The precise determination of the solid-state geometry through single-crystal X-ray diffraction would be invaluable for understanding the structure-property relationships of this compound and for computational modeling studies.

Theoretical and Computational Investigations of 1 Ethyl 3 Isopropyl 5 Vinyl 1h Pyrazole

Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules like 1-Ethyl-3-isopropyl-5-vinyl-1H-pyrazole. eurasianjournals.com These methods provide deep insights into the electron distribution, molecular orbital energies, and geometric parameters, which collectively dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. eurasianjournals.comresearchgate.net By applying DFT, one can determine the ground state properties of this compound, offering predictive insights into its behavior.

Commonly, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is employed for such analyses. mdpi.com Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

The molecular electrostatic potential (MEP) map is another valuable output, which illustrates the charge distribution across the molecule. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrazole ring, indicating their nucleophilic character, and positive potential (blue regions) around the hydrogen atoms.

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -554.9 | Represents the total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment (Debye) | 2.5 D | Indicates the overall polarity of the molecule arising from asymmetric charge distribution. |

| HOMO Energy (eV) | -6.2 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy (eV) | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.4 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. nih.gov |

Ab Initio Methods for Molecular Geometry Optimization and Energetics

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating molecular geometries and energies without empirical parameterization. nih.gov These methods are often used to refine structures obtained from DFT calculations and to obtain more accurate energetic information. scribd.com

For this compound, geometry optimization using a method like MP2 with the 6-311++G** basis set would yield precise bond lengths, bond angles, and dihedral angles. nih.gov These optimized parameters are crucial for understanding the steric and electronic effects of the ethyl, isopropyl, and vinyl substituents on the pyrazole ring. The planarity of the pyrazole ring and the orientation of its substituents are determined by minimizing the molecule's total energy.

Table 2: Hypothetical Optimized Geometrical Parameters for the Pyrazole Core of this compound

| Parameter | Hypothetical Value |

|---|---|

| N1-N2 Bond Length | 1.35 Å |

| N2-C3 Bond Length | 1.33 Å |

| C3-C4 Bond Length | 1.42 Å |

| C4-C5 Bond Length | 1.36 Å |

| C5-N1 Bond Length | 1.38 Å |

| N1-N2-C3 Bond Angle | 112.0° |

| N2-C3-C4 Bond Angle | 105.5° |

Conformational Landscape and Energy Minima Analysis

The presence of flexible substituents—the ethyl group at N1, the isopropyl group at C3, and the vinyl group at C5—means that this compound can exist in multiple conformations. The study of the conformational landscape aims to identify the most stable spatial arrangements (energy minima) and the energy barriers between them.

The conformation of a vinyl group attached to a pyrazole ring is known to be influenced by the presence of other substituents. nih.gov For instance, studies on 5-methyl-1-vinylpyrazoles have shown a preferred orientation of the vinyl group. nih.govresearchgate.net For the title compound, the key rotational degrees of freedom would be around the N1-C(ethyl), C3-C(isopropyl), and C5-C(vinyl) single bonds.

A potential energy surface (PES) scan can be performed computationally by systematically rotating each of these bonds and calculating the energy at each step. This process reveals the low-energy conformers. Steric hindrance between the bulky isopropyl group, the ethyl group, and the vinyl group will likely play a significant role in determining the most stable conformation. For example, a conformation where the bulky groups are oriented away from each other would be expected to have lower energy.

Table 3: Illustrative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Description of Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| A | Global Minimum (lowest energy) | 0.00 |

| B | Rotation of Ethyl Group | +1.5 |

| C | Rotation of Vinyl Group | +2.1 |

| D | Rotation of Isopropyl Group | +3.5 |

Tautomeric Equilibria in Pyrazole Systems: Theoretical Modeling and Implications for this compound

Tautomerism is a critical feature in many pyrazole systems, particularly those with a hydrogen atom on a ring nitrogen (N-unsubstituted pyrazoles). nih.govencyclopedia.pub This phenomenon involves the migration of a proton, leading to structural isomers that can coexist in equilibrium. The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the pyrazole ring. nih.govresearchgate.net Generally, electron-donating groups and electron-withdrawing groups can stabilize different tautomeric forms. mdpi.com

However, in the case of This compound , the nitrogen at the 1-position is substituted with an ethyl group. This substitution prevents the common annular prototropic tautomerism, where a proton would shift between the N1 and N2 positions. The ethyl group effectively "locks" the molecule into a single N1-substituted form.

To illustrate the theoretical modeling of tautomerism, one could consider the N-unsubstituted parent compound, 3-isopropyl-5-vinyl-1H-pyrazole. This molecule could exist in two tautomeric forms. Computational chemistry can predict the relative stability of these two forms by calculating their total energies. The energy difference (ΔE) can then be used to estimate the equilibrium constant (KT) and the population of each tautomer at a given temperature. nih.gov

Table 4: Hypothetical Tautomeric Equilibrium Analysis for the N-Unsubstituted Analog, 3(5)-Isopropyl-5(3)-vinyl-1H-pyrazole

| Tautomer | Calculated Relative Energy (ΔE, kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| 3-isopropyl-5-vinyl-1H-pyrazole | 0.00 | ~75% |

| 5-isopropyl-3-vinyl-1H-pyrazole | +0.65 | ~25% |

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. eurasianjournals.com An MD simulation would allow for the exploration of the conformational space and both intramolecular and intermolecular interactions of this compound in a simulated environment, such as in a solvent like water or in a condensed phase. researchgate.netnih.gov

In a typical MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules. The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a period of time, typically nanoseconds to microseconds.

For this compound, MD simulations could provide insights into:

Intramolecular Flexibility: Observing the real-time rotation of the ethyl, isopropyl, and vinyl groups and the transitions between different conformational states.

Solvation Structure: Analyzing how solvent molecules (e.g., water) arrange around the pyrazole. This can be quantified using radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the pyrazole.

Intermolecular Interactions: In simulations with multiple pyrazole molecules, MD can model how they interact with each other, providing information on potential aggregation or self-association behavior.

Table 5: Typical Parameters for a Molecular Dynamics Simulation Setup

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P Water |

| System Temperature | 298 K (25 °C) |

| System Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

An in-depth analysis of the chemical reactivity and derivatization strategies for this compound reveals a versatile scaffold for synthetic organic chemistry. The reactivity is primarily dictated by the interplay of the vinyl moiety, the electron-rich pyrazole ring, and the flanking alkyl substituents. These features allow for a range of transformations, from polymerization and cycloadditions at the vinyl group to substitutions on the heterocyclic core.

Advanced Applications of 1 Ethyl 3 Isopropyl 5 Vinyl 1h Pyrazole and Its Derivatives

Polymeric Materials Derived from Vinyl Pyrazoles

The presence of a polymerizable vinyl group on the pyrazole (B372694) ring allows for the synthesis of a diverse range of polymeric materials with tailored properties. These polymers are of significant interest due to the incorporation of the nitrogen-rich, heterocyclic pyrazole moiety into the macromolecular structure.

Synthesis and Characterization of Polymeric Analogues of 1-Ethyl-3-isopropyl-5-vinyl-1H-pyrazole

The synthesis of polymeric analogues of this compound can be achieved through various polymerization techniques, with free-radical polymerization being a common method for vinyl monomers. The polymerization of vinylpyrazoles is notably influenced by the nature and position of substituents on both the pyrazole ring and the vinyl group. mdpi.com For instance, unsubstituted 1-vinylpyrazole can polymerize with considerable vigor, while increased substitution on the vinyl group tends to decrease the rate and extent of polymerization. mdpi.com

In a typical free-radical polymerization, a monomer like this compound would be reacted in the presence of a radical initiator, such as an azo compound. mdpi.com The reaction conditions, including temperature, solvent, and monomer concentration, would be optimized to control the polymer's molecular weight and polydispersity.

The characterization of the resulting poly(this compound) would involve a suite of analytical techniques to determine its structural and physical properties.

Table 1: Techniques for Characterization of Poly(vinyl pyrazoles)

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer's microstructure, including tacticity and the successful incorporation of the monomer units. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups from the pyrazole ring and the disappearance of the vinyl group peak, indicating polymerization. |

| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Determines the average molecular weight (Mn and Mw) and the polydispersity index (PDI) of the polymer chains. |

| Differential Scanning Calorimetry (DSC) | Used to measure the glass transition temperature (Tg), melting point (Tm), and other thermal transitions, providing insight into the polymer's thermal properties. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. |

Research on related vinylpyrazole polymers has shown that factors like the steric hindrance from the isopropyl group and the electronic effects of the ethyl group in this compound would be expected to influence its polymerization behavior and the properties of the final polymer.

Exploration of Nitrogen-Rich Macromolecular Architectures

Polymers derived from this compound are inherently nitrogen-rich due to the pyrazole ring. This high nitrogen content imparts unique properties to the macromolecules, making them attractive for a variety of specialized applications. For example, nitrogen-rich polymers are investigated for their potential as high-energy materials, flame retardants, and as precursors to nitrogen-doped carbon materials.

The macromolecular architecture of these polymers can be controlled through various synthetic strategies:

Linear Polymers: Simple homopolymerization of the vinyl pyrazole monomer leads to linear polymer chains.

Copolymers: Copolymerization with other vinyl monomers allows for the tuning of properties. For instance, copolymerizing with a hydrophilic monomer could enhance water solubility, while copolymerizing with a crosslinking agent can lead to the formation of polymer networks.

Graft Polymers: The pyrazole ring itself can be a site for further chemical modification, enabling the grafting of other polymer chains onto the main backbone.

The exploration of these architectures is crucial for developing materials with tailored thermal stability, solubility, and chemical reactivity for advanced applications.

Utilization as a Chemical Scaffold in Drug Discovery and Chemical Biology

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity.

Design Principles for Pyrazole-Based Core Structures in Small Molecule Research

The design of pyrazole-based small molecules for drug discovery is guided by several key principles that leverage the inherent properties of the pyrazole ring:

Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donors (N-H in unsubstituted pyrazoles) and acceptors (the lone pair of electrons on the sp2-hybridized nitrogen atom), allowing for crucial interactions with biological targets such as enzymes and receptors.

Aromatic Interactions: The aromatic nature of the pyrazole ring enables it to participate in π-π stacking and other non-covalent interactions with aromatic amino acid residues in protein binding sites.

Structural Rigidity and Planarity: The rigid and planar structure of the pyrazole core helps to reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its target.

Modifiable Substitution Patterns: The pyrazole ring can be substituted at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties of the molecule. Structure-activity relationship (SAR) studies often explore how different substituents at various positions on the pyrazole ring affect biological activity.

Table 2: Key Design Considerations for Pyrazole-Based Drugs

| Design Parameter | Rationale |

| Substitution at N1 | Influences metabolic stability and can be used to modulate the hydrogen bond donating capacity. |

| Substituents at C3 and C5 | Often directed towards key binding pockets of the target protein to enhance potency and selectivity. |

| Substitution at C4 | Can be used to modulate the overall shape and electronic properties of the molecule. |

Applications in Target-Oriented Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems by interacting with a specific protein target. Pyrazole-based scaffolds are valuable in the development of such probes due to their synthetic tractability and favorable pharmacological properties. nih.gov

The design of a pyrazole-based chemical probe often involves:

Identification of a Potent and Selective Pyrazole Core: Starting with a pyrazole derivative that shows high affinity and selectivity for the target of interest.

Incorporation of a Reporter Tag: A fluorescent dye, biotin, or a photoaffinity label is attached to the pyrazole scaffold at a position that does not interfere with its binding to the target. This allows for the visualization, isolation, or identification of the target protein.

Inclusion of a Reactive Group: For covalent probes, a reactive functional group is incorporated to form a permanent bond with the target protein, enabling its identification and characterization.

The versatility of the pyrazole scaffold allows for the systematic modification needed to create highly effective chemical probes for target identification and validation in drug discovery. nih.govaacrjournals.org

Contributions to Agrochemical Research and Development

The pyrazole heterocycle is a prominent structural motif in a wide range of modern agrochemicals, including fungicides, insecticides, and herbicides. nih.gov The unique chemical properties of the pyrazole ring contribute to the biological activity and favorable environmental profiles of these compounds.

Pyrazole-based fungicides often act by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi, a mechanism of action for which several commercial products have been developed. nih.gov Similarly, certain pyrazole derivatives have been found to exhibit potent insecticidal activity by targeting the nervous system of insects. mdpi.com

The development of novel pyrazole-containing agrochemicals involves the synthesis and screening of large libraries of compounds with diverse substitution patterns on the pyrazole ring. The goal is to identify molecules with high efficacy against target pests, low toxicity to non-target organisms, and optimal environmental persistence. The specific substituents, such as the ethyl and isopropyl groups in this compound, play a crucial role in determining the compound's biological activity, selectivity, and physicochemical properties, which are critical for its performance as an agrochemical. The introduction of a vinyl group could also offer a site for further chemical modification or influence the molecule's interaction with its biological target.

Table 3: Classes of Pyrazole-Based Agrochemicals

| Agrochemical Class | Mode of Action (Example) |

| Fungicides | Inhibition of succinate dehydrogenase (SDHI) nih.gov |

| Insecticides | Modulation of insect ryanodine receptors mdpi.com |

| Herbicides | Inhibition of specific plant enzymes |

The continuous exploration of new pyrazole derivatives is a vital part of the effort to develop more effective and sustainable solutions for crop protection.

Investigation in Optoelectronic Materials

There are no available studies on the use of this compound or its derivatives in the development of optoelectronic materials. Research in this area would typically involve the synthesis of polymers or coordination complexes incorporating this molecule and the subsequent characterization of their photophysical and electronic properties, such as:

Luminescence: The ability to emit light upon excitation.

Charge transport: The mobility of electrons and holes within the material.

Energy levels: The positions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Without such studies, no data tables or detailed research findings can be presented.

Role as Ligands in Organometallic Chemistry and Catalysis

Similarly, the role of this compound as a ligand in organometallic chemistry and its applications in catalysis have not been documented in the scientific literature. The evaluation of a compound for such purposes would involve:

Synthesis and characterization of metal complexes: The preparation and structural analysis of complexes where the pyrazole derivative is bound to a metal center.

Catalytic activity studies: The testing of these metal complexes as catalysts in various chemical transformations, such as cross-coupling reactions, hydrogenation, or polymerization.

Mechanistic investigations: Studies to understand the role of the ligand in the catalytic cycle.

As no such research has been published, it is not possible to provide information on its coordination chemistry or catalytic performance.

Concluding Remarks and Future Research Perspectives

Synthesis and Structural Elucidation Achievements

The synthesis of vinylpyrazoles, such as 1-Ethyl-3-isopropyl-5-vinyl-1H-pyrazole, can be approached through several established methodologies. While direct synthesis of this specific compound is not extensively documented in publicly available literature, its preparation can be inferred from general synthetic routes for analogous vinylpyrazoles. Common methods include the reaction of a substituted pyrazole (B372694) with acetylene (B1199291) under pressure, or the dehydration of a corresponding β-hydroxyethyl pyrazole. nih.gov Another viable route is the dehydrochlorination of a 1-(2-chloroethyl)pyrazole precursor. nih.govresearchgate.net More contemporary "green" chemistry approaches might involve multicomponent reactions or the use of environmentally benign catalysts. ias.ac.inmdpi.com

For instance, a plausible synthetic pathway for this compound could involve the initial synthesis of 3-isopropyl-1H-pyrazole, followed by N-ethylation and subsequent introduction of the vinyl group at the C-5 position. The latter step could be achieved through various vinylation techniques. researchgate.net

The structural elucidation of this compound would rely on a combination of modern spectroscopic techniques.

Key Spectroscopic Data for Structural Confirmation:

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), the isopropyl group (a septet and a doublet), the vinyl group (a characteristic set of doublet of doublets), and the pyrazole ring proton. |

| ¹³C NMR | Resonances for all unique carbon atoms, including those of the ethyl, isopropyl, and vinyl substituents, as well as the pyrazole ring carbons. mdpi.com |

| HRMS | The high-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition. mdpi.com |

These analytical methods, when used in concert, would provide unambiguous confirmation of the compound's structure.

Unexplored Avenues in Synthetic Methodology and Derivatization

While general synthetic routes to vinylpyrazoles are known, the specific synthesis of this compound presents opportunities for methodological refinement. Future research could focus on developing more efficient, regioselective, and environmentally friendly synthetic protocols. ias.ac.in This could involve exploring novel catalytic systems, such as transition-metal catalysts, to facilitate the direct vinylation of the pyrazole ring. mdpi.com

Furthermore, the derivatization of this compound remains a largely unexplored area. The presence of the reactive vinyl group offers a versatile handle for a variety of chemical transformations.

Potential Derivatization Reactions:

Cycloaddition Reactions: The vinyl group can participate in Diels-Alder and other cycloaddition reactions to construct more complex heterocyclic systems. researchgate.net

Polymerization: Free-radical polymerization of the vinyl group could lead to the formation of novel polymers with tailored properties. researchgate.net

Functional Group Transformations: The vinyl group can be converted into other functional groups, such as alcohols, aldehydes, or epoxides, opening up avenues for further chemical modifications.

Systematic exploration of these derivatization pathways could lead to a diverse library of novel compounds with potentially interesting biological or material properties.

Prospective Applications in Advanced Materials Science

The unique combination of a pyrazole ring and a vinyl substituent in this compound suggests its potential utility in the field of advanced materials science. Pyrazole derivatives are known to be used in the development of dyes and fluorescent materials. researchgate.netglobalresearchonline.net

The vinyl group, being a polymerizable moiety, makes this compound a promising monomer for the synthesis of functional polymers. These polymers could exhibit interesting optical, electronic, or thermal properties, making them suitable for applications in areas such as:

Organic Light-Emitting Diodes (OLEDs): Pyrazole-containing polymers could be investigated as emissive or charge-transporting materials in OLED devices.

Sensors: The pyrazole moiety can act as a ligand for metal ions, suggesting that polymers derived from this compound could be used in the development of chemical sensors.

Coatings and Resins: The polymerization of this compound could yield materials with specific refractive indices or thermal stabilities for use in advanced coatings and resins.

Further research is needed to synthesize and characterize polymers derived from this monomer to fully assess their potential in these applications.

Emerging Trends in Computational Design and Prediction for Pyrazole Systems

Computational chemistry offers powerful tools for predicting the properties and reactivity of pyrazole derivatives, thereby guiding synthetic efforts and the design of new materials. eurasianjournals.comeurasianjournals.com Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the electronic structure, spectroscopic properties, and reaction mechanisms of pyrazole systems. eurasianjournals.com

For this compound, computational studies could be used to:

Predict Spectroscopic Data: Calculate theoretical NMR and UV-Vis spectra to aid in experimental characterization.

Analyze Reactivity: Model the reactivity of the vinyl group in various chemical reactions to predict reaction outcomes and select optimal reaction conditions.

Design Novel Derivatives: Computationally screen virtual libraries of derivatives to identify candidates with desired electronic or optical properties for materials science applications. nih.gov

Molecular dynamics simulations can further provide insights into the conformational behavior and intermolecular interactions of this compound and its derivatives in different environments. eurasianjournals.comeurasianjournals.com The integration of these computational approaches with experimental work is an emerging trend that can significantly accelerate the discovery and development of new pyrazole-based materials. eurasianjournals.com

Broader Impact on Chemical Research and Discovery

The study of this compound and its derivatives contributes to the broader field of heterocyclic chemistry. Pyrazoles are a well-established class of compounds with diverse applications in pharmaceuticals and agrochemicals. researchgate.netglobalresearchonline.net By exploring the synthesis and reactivity of novel substituted pyrazoles like the one discussed here, chemists can expand the available chemical space and uncover new structure-property relationships.

The development of new synthetic methodologies for vinylpyrazoles and the investigation of their polymerization and derivatization will not only provide access to new materials but also enrich the toolbox of synthetic organic chemists. Ultimately, research into seemingly specific compounds like this compound can have a ripple effect, leading to advancements in various areas of chemical science and technology.

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-3-isopropyl-5-vinyl-1H-pyrazole?

Answer: The synthesis of substituted pyrazoles typically involves cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For this compound:

- Step 1: Prepare a β-ketovinyl precursor (e.g., 3-isopropyl-1-vinylpropane-1,3-dione) via Claisen-Schmidt condensation.

- Step 2: React with ethylhydrazine under reflux in ethanol, followed by acid-catalyzed cyclization .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

- Validation: Confirm structure via -NMR (e.g., vinyl proton at δ 5.8–6.5 ppm) and LC-MS (expected [M+H]⁺: calculated for C₁₁H₁₈N₂: 178.15).

Q. How can the purity and structural integrity of this compound be validated?

Answer:

- Purity: HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Acceptable purity for research: ≥95% .

- Structural Confirmation:

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Answer: Contradictions may arise from dynamic effects (e.g., restricted rotation of the vinyl group) or impurities:

- Advanced NMR: Use 2D techniques (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity of vinyl and isopropyl groups .

- X-ray Crystallography: Resolve ambiguities via single-crystal diffraction (if crystals are obtainable) .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. What experimental designs are suitable for studying the reactivity of the vinyl group?

Answer: The vinyl group may participate in cycloaddition or polymerization:

- Diels-Alder Reactivity: React with dienophiles (e.g., maleic anhydride) in dry toluene at 80°C. Monitor via TLC and isolate adducts for characterization .

- Photostability: Expose to UV light (λ = 254 nm) and analyze degradation products via GC-MS.

- Radical Polymerization: Initiate with AIBN in DMF; track molecular weight changes using GPC .

Q. How can stability under varying conditions be systematically assessed?

Answer: Design accelerated stability studies:

- Thermal Stability: Heat at 40°C, 60°C, and 80°C for 1–4 weeks. Analyze degradation via HPLC .

- pH Sensitivity: Dissolve in buffers (pH 3, 7, 10) and monitor hydrolysis by -NMR.

- Light Exposure: Use a photostability chamber (ICH Q1B guidelines) to assess photodegradation pathways .

Data Contradiction and Methodological Challenges

Q. How to address discrepancies in reported toxicity or environmental impact data?

Answer: Limited data availability (e.g., ecotoxicity in ) necessitates proactive assessment:

- In Vitro Toxicity: Conduct MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .

- Ecological Impact: Perform OECD 301D biodegradation tests. If persistent, evaluate bioaccumulation potential using log (estimated via EPI Suite) .

- Contradictory Results: Replicate studies under controlled conditions (e.g., humidity, solvent purity) and validate with third-party labs.

Methodological Tables

Q. Table 1: Key Characterization Parameters

| Technique | Parameters | Expected Outcomes |

|---|---|---|

| -NMR | 400 MHz, CDCl₃ | Vinyl protons (δ 5.8–6.5, multiplet) |

| HPLC | C18, 70:30 ACN/H₂O, 1 mL/min | Retention time: ~8.2 min |

| FT-IR | ATR mode | C=C stretch at 1600 cm⁻¹ |

Q. Table 2: Stability Study Design

| Condition | Parameters | Analysis Method |

|---|---|---|

| Thermal (60°C) | 1 week in sealed vial | HPLC purity check |

| pH 10 | 24 hrs in 0.1 M NaOH | -NMR |

| UV Light | 48 hrs, 500 W/m² | GC-MS degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.